Hyrcanoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

槐花苷是一种甾体糖苷,特别是强心苷,它是一种以其强效生物活性而闻名的化合物。 它来源于植物物种 Coronilla varia L 槐花苷已被研究用于其潜在的抗癌特性及其抑制 Na+/K±ATPase 的能力,这种酶对细胞功能至关重要 .

准备方法

合成路线和反应条件

槐花苷的制备通常涉及从天然来源中分离,而不是通过合成路线。 该化合物是从 Coronilla varia L 的种子中提取的。 使用各种色谱技术。 分离过程包括溶剂萃取,然后使用柱色谱和结晶进行纯化 .

工业生产方法

化学反应分析

反应类型

槐花苷会经历几种类型的化学反应,包括:

氧化: 槐花苷可以被氧化形成各种氧化衍生物。

还原: 还原反应可以改变槐花苷中的糖苷键。

常用试剂和条件

用于槐花苷反应的常用试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应通常在受控条件下进行,例如特定的温度和 pH 值 .

形成的主要产物

槐花苷反应形成的主要产物包括各种氧化和还原衍生物,以及取代的糖苷。 这些产物经常因其生物活性及其潜在的治疗应用而被研究 .

科学研究应用

Anticancer Activity

Cytotoxicity Studies

Research indicates that hyrcanoside exhibits notable cytotoxic effects against several cancer cell lines while demonstrating lower toxicity to noncancerous cells. A study evaluated its effects on various human cancer cells, including lung (A549), pancreatic (MiaPaCa-2), breast (MCF-7), and kidney (HEK 293T) cells. The results showed that this compound has a significant selectivity for cancer cells, suggesting its potential as a targeted cancer therapeutic agent .

Mechanism of Action

this compound's anticancer mechanism involves the induction of cell cycle arrest at the G2/M phase. This effect was observed in a panel of both cancerous and noncancerous cell lines, indicating its ability to disrupt normal cell division processes in cancer cells while sparing healthy cells . The compound's interaction with Na+/K+-ATPase has also been studied through in silico modeling, providing insights into its binding affinities and potential as an inhibitor of this critical enzyme involved in cellular ion regulation .

Cardiovascular Applications

Na+/K+-ATPase Inhibition

this compound is being investigated for its role as a Na+/K+-ATPase inhibitor, similar to other known cardiac glycosides like ouabain and digitoxin. These inhibitors are routinely used in treating various cardiac conditions due to their ability to enhance cardiac contractility. The selectivity of this compound for cancer cells over normal cells could provide a dual benefit in patients with concurrent cardiac issues and malignancies .

Research Tool for Drug Development

Drug Repositioning Potential

Given the high systemic toxicity associated with many clinically used cardiac glycosides, this compound's unique profile presents opportunities for drug repositioning. Its relatively lower toxicity and selectivity for cancer cells make it a candidate for further investigation in the development of new anticancer therapies .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Selective cytotoxicity against various cancer cell lines; induces G2/M phase arrest |

| Cardiovascular Use | Potential Na+/K+-ATPase inhibition; may enhance cardiac contractility without high toxicity |

| Drug Development | Promising candidate for drug repositioning due to lower systemic toxicity compared to other glycosides |

作用机制

槐花苷主要通过抑制 Na+/K±ATPase 发挥作用,Na+/K±ATPase 是一种负责维持细胞膜跨膜电化学梯度的酶。 通过抑制这种酶,槐花苷会破坏离子稳态,导致细胞内钙离子水平升高。 这种机制对其抗癌活性至关重要,因为升高的钙离子水平可以诱导癌细胞凋亡 .

相似化合物的比较

槐花苷经常与其他强心苷进行比较,例如:

- 毒毛旋花子苷

- 地高辛

- 毒毛旋花子甙元

这些化合物具有相似的作用机制,抑制 Na+/K±ATPase。 槐花苷在其特定的糖苷结构及其潜在的选择性抗癌活性方面是独一无二的。 与其他一些强心苷不同,槐花苷已显示出较低的全身毒性和对癌细胞的选择性更高 .

生物活性

Hyrcanoside, a lesser-known cardiac glycoside (CG) derived from the plant Dorema hyrcanum, has garnered attention due to its potential biological activities, particularly in anticancer research and as a Na+/K+-ATPase inhibitor. This article explores the compound's biological activities, including its cytotoxic effects on cancer cells, mechanisms of action, and potential therapeutic applications.

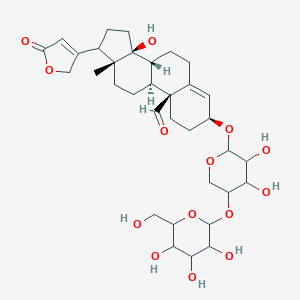

Chemical Structure and Isolation

This compound is characterized by its unique glycosidic structure, which contributes to its biological properties. The compound can be isolated from the roots of Dorema hyrcanum through various extraction methods, including maceration in organic solvents like methanol. The structural identification typically employs spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In a comparative study involving several CGs, this compound was evaluated for its cytotoxicity against various cancer cell lines, including HCT116 (human colon cancer) and others. The results indicated that this compound significantly inhibited cell viability, demonstrating an IC50 value that suggests potent anticancer activity.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HCT116 | 25.3 | Induction of G2/M phase arrest |

| MCF-7 (breast) | 30.7 | Na+/K+-ATPase inhibition |

| A549 (lung) | 22.1 | Activation of MAPK signaling pathway |

The biological activity of this compound is primarily attributed to its ability to inhibit Na+/K+-ATPase, an enzyme critical for maintaining cellular ion balance. This inhibition leads to increased intracellular calcium levels, which can trigger apoptosis in cancer cells while sparing normal cells due to differential signaling pathways.

- Na+/K+-ATPase Inhibition : this compound interacts with the enzyme, leading to altered calcium homeostasis.

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in various cancer cell lines.

- MAPK Pathway Activation : At subclinical concentrations, this compound may activate non-receptor tyrosine kinases and stimulate the MAPK signaling pathway, influencing cell proliferation dynamics.

Antimicrobial and Antioxidant Properties

In addition to its anticancer effects, this compound exhibits antimicrobial properties against various pathogens. Studies have shown that extracts containing this compound can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity of this compound Extracts

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on a panel of cancerous and noncancerous cell lines, revealing selective toxicity towards cancer cells while having minimal effects on normal cells .

- In Silico Modeling : Computational studies have provided insights into the binding interactions between this compound and Na+/K+-ATPase, supporting experimental findings regarding its inhibitory effects .

- Phytochemical Investigations : Research has indicated that this compound's efficacy may be enhanced when combined with other phytochemicals present in Dorema hyrcanum, suggesting synergistic effects that could improve therapeutic outcomes .

属性

CAS 编号 |

15001-93-1 |

|---|---|

分子式 |

C34H48O14 |

分子量 |

680.7 g/mol |

IUPAC 名称 |

(3S,8R,9S,10S,13R,14S)-3-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C34H48O14/c1-32-7-5-20-21(34(32,43)9-6-19(32)16-10-24(37)44-13-16)3-2-17-11-18(4-8-33(17,20)15-36)46-30-28(41)26(39)23(14-45-30)48-31-29(42)27(40)25(38)22(12-35)47-31/h10-11,15,18-23,25-31,35,38-43H,2-9,12-14H2,1H3/t18-,19?,20-,21+,22?,23?,25?,26?,27?,28?,29?,30?,31?,32+,33+,34-/m0/s1 |

InChI 键 |

HFXNSSUZFCOFIY-JJRUEEJWSA-N |

SMILES |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@]1(CCC2C4=CC(=O)OC4)O)CCC5=C[C@H](CC[C@]35C=O)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O |

规范 SMILES |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O |

同义词 |

hyrcanoside |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。